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Bicyclo[1.1.1]pentane-1,3-diol

Cat. No.: B6305337
CAS No.: 1312790-52-5
M. Wt: 100.12 g/mol
InChI Key: DOJPRLIAPQYYOX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bicyclo[1.1.1]pentane Chemistry

The journey into the chemistry of bicyclo[1.1.1]pentanes began in 1964 when Kenneth B. Wiberg and his colleagues first reported the synthesis of the parent hydrocarbon, bicyclo[1.1.1]pentane. nih.govacs.org Initially, the molecule was a subject of academic curiosity due to its significant strain energy and unusual bonding characteristics. nih.govacs.org For several decades, the synthesis of BCP derivatives remained a considerable challenge, limiting their broader application.

A major breakthrough occurred in 1982 when Wiberg and Walker described the synthesis of [1.1.1]propellane. nih.govacs.org This highly strained hydrocarbon, with its inverted tetravalent carbon atoms, proved to be a revolutionary precursor for BCPs. nih.govacs.orgorgsyn.org The ability of [1.1.1]propellane to react with a wide array of radical and anionic reagents via the cleavage of its central bond provided a versatile and more accessible route to 1,3-disubstituted bicyclo[1.1.1]pentanes. nih.govacs.org This development catalyzed an explosion of interest in BCP chemistry, transforming these molecules from theoretical curiosities into practical tools for chemists. Subsequent research has led to scalable and diverse methods for creating functionalized BCPs, including key intermediates like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, from which Bicyclo[1.1.1]pentane-1,3-diol can be derived. nih.gov

Significance of the Bicyclo[1.1.1]pentane (BCP) Scaffold in Chemical Sciences

The BCP scaffold is prized for its unique structural properties and its role as a versatile bioisostere in drug design, a concept often termed "escaping from flatland." nih.govpnas.org

Unique Structural Features and Topology

The bicyclo[1.1.1]pentane core is a rigid, cage-like structure composed of three fused four-membered rings. bldpharm.com A key feature is that substituents placed at the two bridgehead positions (C1 and C3) have a fixed, linear orientation with a 180° exit vector. acs.org This geometry is reminiscent of the para-substitution pattern on a phenyl ring or the linear arrangement of an alkyne.

Despite its rigidity, the BCP molecule is highly strained, possessing a strain energy of approximately 66.6 kcal/mol. nih.govacs.org This high strain, however, does not translate to kinetic instability; BCPs are generally robust and resistant to metabolic degradation, making them attractive for various applications. nih.govacs.org

Role as a Three-Dimensional Bioisostere

A bioisostere is a chemical substituent or group that can be interchanged with another group to produce a compound with similar biological properties. The BCP scaffold has emerged as a valuable three-dimensional (3D) bioisostere that can replace common planar or linear motifs in bioactive molecules, often leading to improved physicochemical properties. nih.govbldpharm.comnih.gov

The most prominent application of the BCP scaffold is as a non-classical, saturated bioisostere for a 1,4-disubstituted (para) phenyl ring. nih.govacs.orgnih.gov While the distance between the exit vectors is shorter in a BCP (~1.85 Å) compared to a phenyl ring (~2.79 Å), its rigid, linear arrangement can effectively mimic the role of a phenyl ring as a spacer. rsc.org The key advantage of this replacement is the increase in the fraction of sp³-hybridized carbon atoms (Fsp³), which generally leads to significant improvements in properties crucial for drug development. nih.gov

For instance, replacing a central fluorophenyl ring with a BCP moiety in a γ-secretase inhibitor led to an equipotent compound with markedly improved aqueous solubility and passive permeability. chemrxiv.org Similarly, incorporating a BCP in place of a phenyl ring in an LpPLA₂ inhibitor resulted in enhanced kinetic solubility and permeability. nih.gov This strategy of "escaping from flatland" helps to reduce the aromatic ring count, which can mitigate issues like metabolic instability and high lipophilicity. nih.govchemrxiv.org

Table 1: Comparison of Physicochemical Properties of a Phenyl-Containing Compound vs. its BCP Analogue Data sourced from a study on LpPLA₂ inhibitors. nih.gov

Feature Compound 1 (Phenyl) Analogue 5 (BCP) Change
pIC₅₀ 10.2 9.4 Slight decrease
Kinetic Solubility (μM) 8 74 9-fold increase
Permeability (nm/s) 230 705 ~3-fold increase
ChromLogD₇.₄ 6.3 7.0 Increase
Property Forecast Index (PFI) 10.3 10.0 Improvement

The BCP scaffold can also serve as a bioisostere for the bulky tert-butyl group. nih.govacs.org This substitution can be advantageous in modulating a compound's pharmacological profile. In one study, replacing a tert-butyl group with a BCP moiety in the dual endothelin receptor antagonist bosentan (B193191) resulted in a significant increase in activity, demonstrating the potential of this bioisosteric replacement to enhance potency while maintaining favorable properties like solubility and permeability. acs.org

Advantages in Medicinal Chemistry

The rigid and well-defined three-dimensional geometry of the bicyclo[1.1.1]pentane core provides a distinct advantage in medicinal chemistry. bldpharm.combldpharm.com Unlike the flat nature of aromatic rings, the BCP scaffold allows for the precise spatial arrangement of functional groups. bldpharm.comnih.gov This enhanced stereoorientation enables a more targeted interaction with biological macromolecules, such as proteins and enzymes, potentially leading to increased potency and selectivity of a drug candidate. bldpharm.combldpharm.com The sp3-hybridized carbons of the BCP ring offer opportunities to explore chemical space in directions orthogonal to the plane of a traditional aromatic ring, opening up new avenues for derivatization and optimization of drug-target interactions. bldpharm.combldpharm.com

A significant challenge in drug development is ensuring that a compound remains intact in the body long enough to exert its therapeutic effect. Many drug candidates fail due to rapid metabolism by enzymes, particularly the cytochrome P450 (CYP450) family. bldpharm.combldpharm.com The bicyclo[1.1.1]pentane core offers a solution to this problem. researchgate.netnih.govsemanticscholar.org The saturated carbon atoms of the BCP ring are inherently more resistant to oxidative metabolism compared to aromatic rings. bldpharm.combldpharm.com This increased metabolic stability can lead to a longer half-life in the body, improved oral bioavailability, and a reduction in the formation of potentially toxic metabolites. nih.govsemanticscholar.org For instance, replacing a phenyl ring with a BCP moiety in a γ-secretase inhibitor resulted in a compound with not only higher activity and better solubility but also significantly improved metabolic stability. bldpharm.combldpharm.comsemanticscholar.org

Parent CompoundBCP-Containing AnalogImprovement NotedReference
γ-secretase inhibitor with phenyl ringγ-secretase inhibitor with BCP ringHigher activity, better solubility, improved metabolic stability bldpharm.combldpharm.comsemanticscholar.org
IDO1 inhibitor with central phenyl ringIDO1 inhibitor with BCP bioisostereCircumvented amide hydrolysis, leading to better pharmacokinetics nih.gov

Non-specific binding of a drug molecule to unintended biological targets can lead to off-target effects and reduced efficacy. The hydrophobic nature of aromatic rings often contributes to high non-specific binding. bldpharm.com The bicyclo[1.1.1]pentane scaffold, being a non-planar, saturated system, can mitigate this issue. bldpharm.comacs.org Replacing an aromatic ring with a BCP group has been shown to decrease non-specific binding, as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)). bldpharm.comacs.org This reduction in non-specific interactions can lead to a cleaner pharmacological profile and a better therapeutic window for a drug candidate. bldpharm.comacs.org

Applications in Materials Science

The unique structural characteristics of this compound and its derivatives also make them valuable components in the field of materials science. acs.org Their rigidity and defined geometry are key attributes for the construction of novel molecular architectures.

The linear and rigid nature of the 1,3-disubstituted bicyclo[1.1.1]pentane unit makes it an ideal building block for the construction of "molecular rods". nih.gov These are linear, rigid molecules that can be used to create highly ordered molecular assemblies. The defined distance and orientation between the substituents at the C1 and C3 positions allow for precise control over the structure of these assemblies. nih.gov Research has demonstrated the use of 1,3-bisethynyl-BCP derivatives in forming non-covalently linked molecular rods. nih.gov

The BCP scaffold has also been utilized in the design of molecular rotors. These are molecules designed to undergo rotational motion in response to an external stimulus. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been used to create metal-organic frameworks (MOFs) that function as molecular rotors. nih.gov The rigid BCP unit acts as the rotator, while the carboxylic acid groups serve as anchoring points to the framework. nih.gov This application highlights the potential of BCP derivatives in the development of dynamic molecular machines and materials. bldpharm.com

Supramolecular Linker Units

The rigid and linear nature of the bicyclo[1.1.1]pentane (BCP) core makes its derivatives, including the diol, excellent candidates for constructing supramolecular assemblies. These linker units can precisely control the distance and orientation between functional groups, a critical aspect in the design of complex molecular architectures. The application of BCP derivatives as supramolecular linker units has been extensively investigated. researchgate.netnih.gov This has led to their use in creating molecular rods and other well-defined structures. researchgate.netnih.gov

Liquid Crystals

The incorporation of the bicyclo[1.1.1]pentane moiety into molecular structures has been explored in the field of liquid crystals. researchgate.netnih.govtandfonline.com The compact and rigid nature of the BCP unit can influence the mesomorphic properties of a compound. tandfonline.com While a direct replacement of a benzene (B151609) ring with a BCP unit often leads to non-mesogenic materials due to a significant reduction in molecular length, its unique geometry offers potential for creating novel liquid crystalline materials with specific properties. tandfonline.comwhiterose.ac.uk The synthesis of liquid crystals based on bicyclo[1.1.1]pentane has been a subject of research, highlighting its role as an uncommon yet intriguing building block in this area. whiterose.ac.uk

FRET Sensors

Bicyclo[1.1.1]pentane derivatives have found application in the development of Förster Resonance Energy Transfer (FRET) sensors. researchgate.netnih.gov FRET is a mechanism describing energy transfer between two light-sensitive molecules, and its efficiency is highly dependent on the distance between the donor and acceptor chromophores. The rigid BCP scaffold serves as a precise spacer, allowing for the construction of FRET-based sensors where the distance between the donor and acceptor can be finely tuned. This enables the design of sensors for various analytes and biological processes.

Metal-Organic Frameworks

The dicarboxylic acid analogue of this compound, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, is a key component in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netnih.govlumtec.com.twresearchgate.net MOFs are porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The rigid and linear nature of the BCP dicarboxylate linker allows for the construction of MOFs with well-defined pores and channels. researchgate.net These materials have potential applications in gas storage, separation, and catalysis. Research has explored the use of both the standard and fluorinated versions of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in creating novel MOFs. researchgate.net

Research Landscape of this compound

Current Research Trends and Challenges

The research landscape for bicyclo[1.1.1]pentane derivatives, including the diol, is vibrant and expanding. A significant trend is its increasing use as a bioisostere in drug discovery. nih.govnih.govchemrxiv.orgresearchgate.net The BCP motif is recognized as a valuable replacement for para-substituted benzene rings, internal alkynes, and tert-butyl groups, often leading to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability. nih.govresearchgate.net

However, challenges remain, particularly in the scalable and efficient synthesis of functionalized BCPs. chemrxiv.org While methods for functionalizing the bridgehead positions are well-developed, derivatization of the bridge positions is an emerging area facing synthetic hurdles. nih.gov The development of practical and large-scale synthetic routes is crucial for the wider adoption of BCP-containing compounds in clinical applications. chemrxiv.org

Future Directions and Perspectives

The future of this compound and its derivatives looks promising. The development of novel synthetic methodologies, including those utilizing photoredox catalysis and N-heterocyclic carbene catalysis, is paving the way for more efficient and diverse functionalization of the BCP core. rsc.org The exploration of BCPs in materials science is expected to continue, with a focus on creating new polymers and advanced materials with unique properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B6305337 Bicyclo[1.1.1]pentane-1,3-diol CAS No. 1312790-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJPRLIAPQYYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 1.1.1 Pentane 1,3 Diol and Its Derivatives

Strategies for Bicyclo[1.1.1]pentane Core Construction

The construction of the highly strained Bicyclo[1.1.1]pentane (BCP) skeleton is the foundational challenge in synthesizing its derivatives. The exceptional reactivity of the central bond between the two bridgehead carbons in [1.1.1]propellane makes it the most prevalent starting material for building the BCP framework through strain-release approaches. rhhz.net

[1.1.1]Propellane serves as the ubiquitous precursor for BCP synthesis. researchgate.net Its high ring-strain energy (approximately 66 kcal/mol) facilitates the cleavage of the central C1-C3 bond, enabling the addition of a wide array of reagents to form 1,3-disubstituted BCP derivatives. nih.gov The reactions of propellane with radicals or anions are particularly common methods for its transformation. acs.org

Due to the instability of [1.1.1]propellane, which necessitates storage at low temperatures, it is often generated in situ and immediately used in subsequent reactions. springernature.com A standard procedure involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) with an organolithium reagent to produce propellane, which is then trapped by a suitable reagent in the same reaction vessel. orgsyn.org This method allows for various functionalizations, including multicomponent couplings. For instance, a three-component reaction involving the in situ generation of a BCP-Grignard reagent from propellane, followed by an asymmetric allylic substitution, provides access to chiral 1,3-difunctionalized BCPs. nih.gov Similarly, radical addition reactions can be initiated where a radical species adds to the in situ generated propellane, forming a BCP-radical intermediate that can be trapped by another reagent. rsc.orgacs.org

Flow photochemistry has emerged as a powerful technique for the synthesis of BCPs, offering improved safety, scalability, and control over reaction conditions compared to batch processes. researchgate.netresearchgate.net A key industrial-scale reaction is the photochemical addition of [1.1.1]propellane to 2,3-butanedione (B143835) (diacetyl). nih.gov In this process, a solution of propellane and diacetyl is passed through a photoreactor irradiated with UV light (e.g., 365 nm LEDs), leading to the efficient formation of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one). acs.org This method avoids the use of hazardous mercury lamps and allows for the rapid production of kilograms of the diketone intermediate within hours, which is a crucial step in the synthesis of the dicarboxylic acid precursor. nih.govacs.org

Table 1: Flow Photochemical Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)

ParameterValue/ConditionReference
Reactants[1.1.1]Propellane, 2,3-Butanedione (diacetyl) nih.govacs.org
Light Source365 nm LED acs.org
Reactor TypeFlow photoreactor nih.gov
ScaleUp to 1 kg per day nih.govenamine.net
Productivity~1 kg of diketone produced in 6 hours acs.org

Continuous flow technology is highly advantageous for handling the reactive and potentially hazardous [1.1.1]propellane. rsc.org Flow processes have been developed to generate propellane on-demand, which can then be directly derivatized in a continuous manner. researchgate.netvapourtec.com This approach provides a safer and more scalable alternative to traditional batch methods, enabling access to gram quantities of BCP building blocks with high throughput. rsc.org These flow systems have been successfully applied to synthesize bench-stable BCP trifluoroborate salts, which are versatile intermediates for cross-coupling reactions. acs.orgnih.govresearchgate.net The high control over reaction parameters like temperature, pressure, and reaction time in flow reactors ensures higher product quality and less batch-to-batch variability. researchgate.net

While reactions with [1.1.1]propellane are dominant, alternative strategies exist for synthesizing 1,3-disubstituted BCPs. One significant alternative involves the use of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) as a starting material. lboro.ac.uk Unlike the unstable propellane, DIBCP is a stable, crystalline solid that can serve as a feedstock for BCP synthesis via nucleophilic substitution reactions. lboro.ac.uknih.gov This method provides a practical route to various BCP derivatives, including bicyclo[1.1.1]pentylpyridinium salts. lboro.ac.uknih.gov

Another major strategy involves transition metal-catalyzed cross-coupling reactions. rsc.org These methods can form C-C bonds by coupling either nucleophilic BCPs (like BCP-organometallics) or electrophilic BCPs (like iodo-BCPs) with suitable partners. researchgate.netrsc.org For example, iron-catalyzed cross-coupling of 1-iodo-bicyclo[1.1.1]pentanes with aryl and heteroaryl Grignard reagents allows for the synthesis of a wide range of 1,3-C-disubstituted BCPs under mild conditions. researchgate.net

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is the most critical precursor for Bicyclo[1.1.1]pentane-1,3-diol and many other medicinally relevant BCP derivatives. nih.govacs.org The most common and scalable synthesis of this diacid involves a two-step process starting from [1.1.1]propellane.

The first step is the photochemical addition of propellane to diacetyl, as described in section 2.1.1.2, to yield 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one). nih.govenamine.net The second step is the haloform reaction of this resulting diketone. nih.gov Typically, the diketone is treated with a sodium hypobromite (B1234621) solution, which is prepared by adding bromine to a cooled solution of sodium hydroxide (B78521). orgsyn.orgacs.orgchemicalbook.com This reaction oxidizes the acetyl groups to carboxylates, and after acidification, Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is obtained as a crystalline solid. orgsyn.org This batch process can be performed on a large scale to produce hundreds of grams of the target diacid. nih.gov The diacid can then be readily converted to the target this compound via reduction of the carboxylic acid groups or their corresponding esters. nih.govsemanticscholar.orgsemanticscholar.org

Table 2: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid via Haloform Reaction

StepReagentsConditionsReference
Starting Material1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)Dissolved in a solvent like dioxane orgsyn.orgacs.org
Oxidizing Agent PreparationSodium hydroxide (NaOH), Bromine (Br₂)Br₂ added to cooled NaOH solution (0-20 °C) orgsyn.orgacs.org
Haloform ReactionDiketone solution added to sodium hypobromiteDropwise addition at low temperature (e.g., 0-3 °C), followed by stirring orgsyn.org
WorkupSodium bisulfite (quenching), Chloroform (extraction), Hydrochloric acid (acidification)Acidification of the aqueous layer precipitates the product orgsyn.org

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid as a Precursor

Haloform Reaction from Diketone Intermediates

The established route to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves the haloform reaction of 1,3-diacetylbicyclo[1.1.1]pentane. orgsyn.orgresearchgate.net This diketone intermediate is prepared via the photochemical addition of [1.1.1]propellane to 2,3-butanedione (diacetyl). orgsyn.orgresearchgate.net

The haloform reaction is conducted under basic conditions. A solution of sodium hydroxide in water is treated with bromine to form a sodium hypobromite solution. orgsyn.org The diketone, dissolved in a solvent such as dioxane, is then added to the cold hypobromite solution. orgsyn.org The reaction proceeds through the exhaustive halogenation of the methyl groups of the acetyl substituents, followed by nucleophilic acyl substitution by hydroxide, leading to the cleavage of the resulting trihalomethyl groups and formation of the dicarboxylate. Subsequent acidification yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.gov

The conversion of the resulting bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to this compound is accomplished through reduction. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation, as milder reagents like sodium borohydride (B1222165) are insufficient to reduce carboxylic acids. acs.orgmasterorganicchemistry.comlumenlearning.com The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). acs.org This step effectively reduces both carboxylic acid moieties to primary alcohols, yielding the target compound, this compound.

Synthetic Pathway to this compound
StepStarting MaterialReagentsIntermediate/ProductReaction Type
1[1.1.1]Propellane2,3-Butanedione, UV light1,3-Diacetylbicyclo[1.1.1]pentanePhotochemical Addition
21,3-Diacetylbicyclo[1.1.1]pentane1. NaOH, Br₂ 2. H₃O⁺Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidHaloform Reaction
3Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidLiAlH₄, THFThis compoundReduction
Large-Scale Preparations

The demand for BCP-containing building blocks in medicinal chemistry has driven the development of large-scale synthetic protocols. nih.gov A key advancement has been the implementation of flow photochemistry for the synthesis of the 1,3-diacetylbicyclo[1.1.1]pentane intermediate. nih.govresearchgate.net This method allows for the rapid and efficient production of the diketone on a kilogram scale. nih.gov

In a typical large-scale flow process, a solution of [1.1.1]propellane and diacetyl in a suitable solvent is pumped through a photoreactor irradiated with 365 nm light. nih.govresearchgate.net This continuous process allows for the production of approximately 1 kg of the diketone within a single day. nih.gov

The subsequent haloform reaction to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is performed in batch on a multigram scale. Following the protocol of Michl, crude diketone from the photochemical step can be used directly, which has been found to improve the yield of the diacid. nih.gov Using this batch method, approximately 500 g of the diacid can be synthesized in four runs, starting from about 250 g of the crude diketone in each run. nih.gov This makes bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, and by extension the diol, readily accessible in large quantities for further derivatization.

Derivatization and Functionalization of this compound

The functionalization of the bicyclo[1.1.1]pentane scaffold, including derivatives of the diol, is predominantly focused on the bridgehead positions (C1 and C3). These positions offer a rigid, linear exit vector for substituents, making them valuable as bioisosteres for para-substituted benzene (B151609) rings. researchgate.net The hydroxyl groups of the diol can be converted to other functionalities or serve as directing groups for subsequent reactions.

Bridgehead (C1 and C3) Functionalization

The unique electronic and steric properties of the BCP core dictate the strategies for its functionalization. The primary methods involve the generation of reactive intermediates such as radicals, carbanions, or organometallic species at the bridgehead positions.

Radical reactions are a cornerstone for the functionalization of the BCP core, often involving the ring-opening of [1.1.1]propellane. researchgate.net The highly strained central bond of propellane is susceptible to cleavage by radical species. This process generates a bicyclo[1.1.1]pentyl radical, which can then be trapped by another reagent in a chain reaction. This approach is one of the most practical methods for installing a wide variety of functional groups at one of the bridgehead positions.

Bridgehead BCP carbanions serve as potent nucleophiles for forming new carbon-carbon and carbon-heteroatom bonds. These intermediates can be generated through the reaction of organometallic reagents, such as Grignard reagents, with [1.1.1]propellane. lumenlearning.com Alternatively, lithiation of a pre-existing bridgehead halide, such as 1-iodobicyclo[1.1.1]pentane, can generate a bridgehead bicyclo[1.1.1]pentyllithium species. nih.govmasterorganicchemistry.com This carbanionic intermediate can then be quenched with a variety of electrophiles to install new functional groups at the bridgehead position. orgsyn.org

Organometallic cross-coupling reactions provide a powerful tool for the late-stage functionalization of BCP scaffolds. Bridgehead halides or triflates can be converted into organometallic reagents, such as organozinc (Negishi-type coupling) or Grignard reagents (Kumada-type coupling), which then participate in palladium- or iron-catalyzed cross-coupling reactions with various aryl and heteroaryl halides. This allows for the direct connection of the BCP core to aromatic systems, a common objective in drug discovery. acs.org These reactions are valuable for their functional group tolerance and the ability to rapidly generate libraries of analogues.

Summary of Bridgehead Functionalization Strategies
ApproachIntermediateGeneration MethodSubsequent Reaction
Radical ProcessesBicyclo[1.1.1]pentyl radicalRadical addition to [1.1.1]propellaneAtom transfer, addition to acceptors
Carbanionic IntermediatesBicyclo[1.1.1]pentyllithiumLithiation of bridgehead halideQuenching with electrophiles
Organometallic ApproachesBCP-Grignard, BCP-OrganozincFrom bridgehead halidesPd- or Fe-catalyzed cross-coupling
Programmable Late-Stage Functionalization via Bis-Boronates

A programmable bis-functionalization strategy has been developed for the late-stage sequential derivatization of bicyclo[1.1.1]pentane (BCP) bis-boronates, which allows for the exploration of structure-activity relationships (SARs) of drug candidates with multisubstituted BCP motifs. nih.govnih.gov This method takes advantage of the different reactivity of the two boronate groups on the BCP core, enabling selective functionalization. nih.gov

The strategy relies on the inherent chemoselectivity of BCP bis-boronates, which allows for the highly selective activation and functionalization of the bridgehead (C3)-boronic pinacol (B44631) ester (Bpin), while the C2-Bpin remains intact for subsequent derivatization. nih.govnih.gov This sequential approach provides access to C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs, expanding into previously unexplored chemical space. nih.govnih.gov

The synthesis of the required BCP bis-boronates can be achieved from readily available aldehydes through a process of diborylation of their derived sulfonyl hydrazones and subsequent intramolecular coupling. nih.gov For instance, C1-alkyl substituted BCP bis-boronates have been synthesized on a gram scale. nih.gov However, the synthesis of carboxylate ester-, trifluoromethyl-, and aryl-substituted BCP bis-boronates via this route proved challenging due to difficulties in accessing the geminal bisBpin precursors and reduced yields in the intramolecular coupling step. nih.gov

An alternative route involves a sequence of DIBAL reduction, dibromination, diborylation/hydrolysis/hydrazine condensation, and intramolecular coupling. nih.gov This allows for the successful synthesis of a variety of C1-substituted BCP bis-boronates, including those with ester, amino, alkyl, CF3, and aryl groups. nih.gov

Once the BCP bis-boronates are obtained, the C3-Bpin can be selectively functionalized. Subsequent derivatization of the C2-Bpin can then be carried out to generate di- and tri-substituted BCPs at a late stage. nih.gov The Bpin group at the C2 position can be transformed into a more stable trifluoroborate salt or a boronic acid, opening up further opportunities for functionalization. nih.gov Computational studies have provided insight into the differentiated reactivities between the C2- and C3-Bpins, which aligns with the observed synthetic outcomes. nih.gov

Table 1: Examples of Synthesized C1-Substituted BCP Bis-boronates

C1-SubstituentSynthetic MethodReference
AlkylIntramolecular coupling of sulfonyl hydrazones and boronic esters nih.gov
Carboxylate EsterDIBAL reduction, dibromination, diborylation/hydrolysis/hydrazine condensation, intramolecular coupling nih.gov
AminoIntramolecular coupling of sulfonyl hydrazones and boronic esters nih.gov
TrifluoromethylDIBAL reduction, dibromination, diborylation/hydrolysis/hydrazine condensation, intramolecular coupling nih.gov
ArylDIBAL reduction, dibromination, diborylation/hydrolysis/hydrazine condensation, intramolecular coupling nih.gov

Bridge (C2, C4, C5) Functionalization

While the functionalization of the bridgehead positions of BCP derivatives is well-established, the modification of the three secondary bridge positions (C2, C4, C5) is a more recent and challenging area of research. researchgate.netnih.gov The unique structural and electronic properties of the BCP core present significant synthetic hurdles to the development of these transformations. researchgate.net However, functionalization at these bridge positions offers new vectors for applications in drug discovery and materials science. researchgate.netnih.gov

Challenges and Emerging Strategies

A primary challenge in bridge functionalization is the high bond dissociation energy (BDE) of the methylene (B1212753) C–H bonds, estimated to be around 106 kcal mol⁻¹. nih.gov This makes direct C–H activation difficult. nih.gov Furthermore, achieving selectivity for monofunctionalization at a bridge position is challenging, as past strategies often favored difunctionalization or functionalization at the bridgehead position. nih.gov The inert nature of the C–H bonds in BCPs not only contributes to their metabolic stability but also creates significant synthetic obstacles for accessing bridge-substituted derivatives via C–H functionalization. nih.gov

Despite these challenges, several strategies are emerging. One approach involves a generalizable synthetic linchpin strategy that utilizes radical C-H abstraction of the BCP core under mild conditions. acs.org This allows for the synthesis of 2-substituted BCPs that can serve as common precursors for more complex molecules. acs.org Another strategy focuses on the development of new metallaphotoredox protocols to enable one-step access to a range of previously inaccessible electrophile and nucleophile fragments at the 2-position. acs.org The synthesis of 2-substituted BCPs can be significantly streamlined by directly functionalizing the bridge C-H bonds, which facilitates the rapid generation of compound libraries for drug development. nih.gov

Enantioselective C-H Activation

A conceptually innovative strategy for accessing chiral substituted BCPs is through enantioselective C–H functionalization. nsf.govberkeley.eduresearchgate.net This approach avoids the need for stoichiometric chiral auxiliaries, which are often required in traditional methods for setting proximal stereocenters on a BCP-containing scaffold. nsf.gov

Enantioselective intermolecular sp³ C–H insertion reactions of donor/acceptor diazo compounds, catalyzed by a chiral dirhodium complex such as Rh₂(TCPTAD)₄, have been successfully employed to create new C–C bonds at the tertiary position of various BCPs. nsf.govberkeley.edu This demonstrates that even highly strained molecules can undergo direct C–H insertion while maintaining the integrity of their carbocyclic framework. nsf.govberkeley.eduresearchgate.net The use of Rh₂(S-TCPTAD)₄ as a catalyst has been shown to achieve C–H functionalization exclusively at the tertiary C–H bond, with no functionalization at the secondary C–H bonds or fragmentation of the BCP ring. springernature.com

Selective C-H Functionalization Reactions

Selective C–H functionalization of BCPs can be achieved using donor/acceptor diazo compounds and dirhodium tetracarboxylate catalysts. researchgate.net This method provides a valuable strategy for producing chiral substituted BCPs. researchgate.net The choice of catalyst is crucial for controlling the selectivity of the reaction. For instance, while Rh₂(S-TCPTAD)₄ selectively functionalizes the tertiary C-H bond, other catalysts like Rh₂(S-p-Ph-TPCP)₄ can direct the functionalization to a benzylic site if present on the BCP substituent. researchgate.net

This selectivity allows for sequential C–H functionalization reactions, where different sites on the same molecule can be functionalized by using different diazo compounds and catalysts. nsf.gov For example, a primary benzylic site can be functionalized first, followed by the functionalization of the tertiary C–H bond of the BCP. springernature.com Computational studies have been instrumental in understanding the factors that govern the site selectivity of these transformations. springernature.com

Table 2: Catalyst Influence on C-H Functionalization Selectivity

CatalystTarget SiteReference
Rh₂(S-TCPTAD)₄Tertiary C-H bond of BCP researchgate.netspringernature.com
Rh₂(S-p-Ph-TPCP)₄Benzylic C-H bond researchgate.net
1,2-Difunctionalization Strategies

The synthesis of 1,2-difunctionalized BCPs is of significant interest as these structures can potentially serve as mimics for ortho- and meta-substituted arenes. pnas.orgpnas.orgnih.gov A versatile platform for the synthesis of these compounds has been developed, starting from a simple common intermediate. pnas.orgpnas.orgnih.gov This platform allows for the preparation of useful building blocks that contain alcohol, amine, and carboxylic acid functional groups. pnas.orgpnas.orgnih.gov

The synthetic sequence can begin with a known compound which is then subjected to radical difunctionalization, deiodination, and chlorine-acetate exchange to yield a key building block. pnas.org This intermediate offers synthetic versatility, allowing for the straightforward preparation of various functionalized 1,2-difunctionalized BCPs through simple functional group manipulations. pnas.org For example, a carboxylic acid moiety can be installed and then transformed into a redox-active ester, which can undergo decarboxylative transformations such as copper-catalyzed decarboxylative borylation. pnas.org The resulting borylated compound opens up numerous possibilities for further derivatization. pnas.org This platform has been successfully used to prepare bioisosteres of several existing drugs. pnas.org

Synthesis of BCP-Containing Building Blocks

The increasing use of the BCP motif in medicinal chemistry has driven the development of methods to synthesize versatile and stable BCP-containing building blocks. acs.org One significant challenge has been the lack of such readily available intermediates. acs.org

A simple one-pot procedure has been described for the synthesis of bicyclo[1.1.1]pentylaldehydes from aryl-halides and [1.1.1]propellane. acs.org These aldehydes are stable and serve as versatile intermediates for the preparation of a variety of other BCP-containing molecules. acs.org

Another important class of building blocks is 1,3-difunctionalized BCPs, which are often prepared from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. semanticscholar.org Large-scale synthesis of this diacid has been achieved through the photochemical addition of [1.1.1]propellane to diacetyl to form the BCP core, followed by a haloform reaction. semanticscholar.org This diacid can then be transformed on a gram scale into various useful building blocks, including alcohols, amines, trifluoroborates, and amino acids. semanticscholar.org

Furthermore, BCP-derived azides and terminal alkynes have been synthesized and shown to be suitable substrates for "click" chemistry. enamine.netresearchgate.net These building blocks are typically prepared in a few steps from the corresponding carboxylic acids. enamine.net The synthesis of 1-azidobicyclo[1.1.1]pentanes involves a copper-catalyzed diazo-transfer reaction, while the preparation of BCP-substituted alkynes utilizes a Seyferth–Gilbert homologation. enamine.netresearchgate.net These compounds are promising for applications in medicinal, combinatorial, and bioconjugate chemistry. enamine.netresearchgate.net

Alcohols

The synthesis of alcohol derivatives of bicyclo[1.1.1]pentane, including the parent diol, is typically achieved through the reduction of corresponding carboxylic acid functionalities. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be converted into its corresponding diol and other alcohol derivatives. enamine.netnih.govresearchgate.net The BCP halide products, synthesized via atom-transfer radical addition, can also be converted to alcohols. rsc.org Despite synthetic progress, the direct etherification of BCP-alcohols has been a significant challenge, though recent methods utilizing trichloroacetimidate (B1259523) reactivity under acidic conditions have provided a practical solution. chemrxiv.org

Starting MaterialReagent(s)ProductYield
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidBorane dimethyl sulfide (B99878) complex (BH₃·SMe₂)Bicyclo[1.1.1]pentane-1,3-dimethanolHigh
1-Halo-3-substituted BCPsVarious (e.g., hydrolysis)1-Hydroxy-3-substituted BCPsN/A
BCP-alcoholTrichloroacetonitrile, DBU, then alcohol and acid catalystBCP-etherGood
Amines

Amine-substituted BCPs are crucial building blocks, particularly for pharmaceutical applications. nih.gov The synthesis of bicyclo[1.1.1]pentan-1-amine can be achieved through various classical organic reactions, including the Schmidt reaction, Hofmann rearrangement, and strain-release amination. researchgate.net A common route to 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid involves a Curtius rearrangement of the corresponding mono-esterified dicarboxylic acid. nih.gov This method provides access to Boc-protected amines suitable for further functionalization. nih.govenamine.net Additionally, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) can be used as a precursor for synthesizing ammonium (B1175870) BCP salts. chemrxiv.org

Starting MaterialKey Transformation / Reagent(s)Product
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidDiphenylphosphoryl azide (B81097) (DPPA), Triethylamine, t-BuOH3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid
Bicyclo[1.1.1]pentane-1-carboxylic acidSchmidt Reaction (NaN₃, H₂SO₄)Bicyclo[1.1.1]pentan-1-amine
Bicyclo[1.1.1]pentane-1-carboxamideHofmann Rearrangement (Br₂, NaOH)Bicyclo[1.1.1]pentan-1-amine
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)Nucleophilic substitution with aminesArylammonium BCP salts
Carboxylic Acids

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a foundational precursor for a vast array of BCP derivatives. nih.govsemanticscholar.orgenamine.net Its synthesis has been developed on a large scale, making it readily accessible. nih.govnih.gov The key steps involve a photochemical reaction between [1.1.1]propellane and diacetyl in a flow system, followed by a haloform reaction of the resulting diketone. nih.gov This process allows for the production of the diacid on a multigram to kilogram scale. nih.govnih.gov Selective mono-esterification can be achieved by reacting the diacid with thionyl chloride in methanol, yielding 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, another versatile intermediate. nih.gov

Precursor(s)Key Reaction(s)ProductScale
[1.1.1]Propellane + DiacetylIn-flow photochemical addition (365 nm)1,3-Diacetylbicyclo[1.1.1]pentaneKilogram
1,3-Diacetylbicyclo[1.1.1]pentaneHaloform reaction (e.g., Br₂/NaOH)Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidMultigram
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidSOCl₂ in MeOH3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic AcidMultigram
Trifluoroborates

Bicyclo[1.1.1]pentane trifluoroborate salts are bench-stable, versatile building blocks that have gained popularity for their use in cross-coupling reactions. researchgate.netnih.gov A continuous-flow synthesis method has been developed to produce these salts efficiently. researchgate.net The synthesis often starts from BCP derivatives which are converted to organotrifluoroborates. researchgate.net These salts can then be utilized in metallaphotoredox conditions for cross-coupling with various aryl halide substrates, providing a route to BCP-aryl conjugates. researchgate.netnih.gov The transformation of BCP-containing dicarboxylic acids into trifluoroborates has also been reported as part of the synthesis of various medchem-relevant building blocks. nih.govsemanticscholar.orgenamine.netresearchgate.net

Starting MaterialKey Reagent(s)ProductApplication
BCP Boronic Pinacol EstersPotassium hydrogen fluoride (B91410) (KHF₂)Potassium Bicyclo[1.1.1]pentane trifluoroborate saltsMetallaphotoredox cross-coupling
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivativesMulti-step sequence involving borylationBCP-trifluoroboratesMedicinal chemistry building blocks
Amino Acids and Peptides

The rigid BCP scaffold can be used to create conformationally constrained analogues of amino acids, such as γ-aminobutyric acid (GABA). researchgate.netlookchem.com The synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives has been efficiently developed starting from [1.1.1]propellane. lookchem.com These BCP-containing amino acids can be incorporated into both linear and cyclic peptides using standard solid-phase peptide synthesis (SPPS) techniques. lookchem.comrsc.org For instance, a chiral BCP amino acid has been synthesized and successfully incorporated into hexapeptides, where it replaced tryptophan residues to modulate the peptide's antimicrobial and hemolytic activity. rsc.org

BCP Building BlockSynthetic MethodPeptide Application
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid derivativesFrom [1.1.1]propellaneIncorporation into linear and cyclic peptides
Chiral lipophilic BCP amino acidMulti-step synthesisReplacement of tryptophan in antimicrobial peptides
Azides and Terminal Alkynes for Click Chemistry

BCP derivatives functionalized with azides and terminal alkynes are valuable substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". enamine.netresearchgate.net These building blocks are typically prepared in a few steps from the corresponding BCP carboxylic acids. enamine.netresearchgate.netlookchem.com The synthesis of 1-azidobicyclo[1.1.1]pentanes is often achieved through a copper-catalyzed diazo-transfer reaction on the corresponding amine using reagents like imidazole-1-sulfonyl azide. enamine.netresearchgate.netlookchem.com BCP-substituted terminal alkynes can be prepared via Seyferth-Gilbert homologation using the Ohira-Bestmann reagent on a BCP-aldehyde intermediate. enamine.netresearchgate.netlookchem.com Furthermore, 1-azido-3-iodobicyclo[1.1.1]pentane serves as a versatile precursor for creating various BCP-triazole building blocks. chemrxiv.org A metal-free method for the azidoheteroarylation of [1.1.1]propellane has also been developed to directly install an azido (B1232118) group. rsc.org

Functional GroupKey ReactionPrecursorReagent(s)
AzideCopper-catalyzed diazo transferBCP-amineImidazole-1-sulfonyl azide hydrochloride, CuSO₄
Terminal AlkyneSeyferth-Gilbert HomologationBCP-aldehydeOhira-Bestmann reagent
AzideAzidoheteroarylation[1.1.1]PropellanePIDA, TMSN₃, Heterocycle
Pyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts

A direct and practical synthetic route to various BCP-heterocyclic salts involves the nucleophilic substitution reaction on 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). researchgate.netnih.govlboro.ac.uk Unlike methods that rely on the unstable [1.1.1]propellane, DIBCP is a stable, crystalline solid that can act as a versatile feedstock. researchgate.netnih.govnih.gov This transformation shows a broad substrate scope, reacting with various nucleophiles including pyridines, quinolines, isoquinolines, and pyrazoles under mild conditions to afford the desired salts in good yields. nih.govlboro.ac.uk The resulting BCP salts are isosteres of arylpyridinium and arylquinolinium salts found in pharmaceuticals and other high-value chemicals. researchgate.netnih.gov The synthetic utility of these salts can be further demonstrated by their conversion into N-pyridin-4-one and N-quinolin-4-one substituted BCPs. nih.gov

Reactant 1Reactant 2 (Nucleophile)Product Class
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)PyridinesBicyclo[1.1.1]pentylpyridinium salts
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)QuinolinesBicyclo[1.1.1]pentylquinolinium salts
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)IsoquinolinesBicyclo[1.1.1]pentylisoquinolinium salts
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)PyrazolesBicyclo[1.1.1]pentylpyrazolium salts

One-Pot and Multicomponent Reactions for Bicyclo[1.1.1]pentane Derivatives

One-pot and multicomponent reactions represent a highly efficient and atom-economical approach for the synthesis of complex molecules from simple precursors in a single operation. These strategies are particularly valuable for constructing 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) scaffolds, which are sought-after as bioisosteres in medicinal chemistry. By avoiding the isolation of intermediates, these methods save time, resources, and reduce waste. Recent advancements have led to the development of novel catalytic systems that enable the direct formation of diverse BCP derivatives.

Fe-Catalyzed Multicomponent Radical Coupling

A significant breakthrough in the synthesis of 1,3-dicarbosubstituted BCP-aryls is the development of an iron-catalyzed multicomponent radical cross-coupling reaction. nih.govchemrxiv.org This method provides a direct route to functionalize [1.1.1]propellane, avoiding the traditional stepwise approach that requires initial manipulation of the BCP core. nih.gov The reaction utilizes inexpensive and abundant iron salts, operates at low temperatures, and proceeds with remarkably fast reaction times. chemrxiv.org

The process involves a one-pot procedure that couples [1.1.1]propellane with (fluoro)alkyl halides and Grignard reagents to form two carbon-carbon bonds. nih.govresearchgate.net The reaction's success hinges on the rapid kinetics of bisphosphine-iron catalysis, which effectively forms and traps BCP alkyl radicals. chemrxiv.org This approach is versatile, allowing for the synthesis of a wide range of BCP-aryls, including those with sterically hindered groups. nih.gov For instance, the coupling of an aryl Grignard reagent with tert-butyl iodide and [1.1.1]propellane proceeds smoothly to yield the desired product. nih.gov

Experimental and computational studies have provided insight into the reaction mechanism and the crucial role of ligands in the C-C bond formation. chemrxiv.orgchemrxiv.org The versatility of this iron-catalyzed system has also been leveraged to develop a method for rapidly accessing synthetically useful (difluoro)alkyl BCP halides. nih.gov

Table 1: Fe-Catalyzed Multicomponent Cross-Coupling of Aryl Grignard Reagents

Aryl Grignard ReagentAlkyl HalideCatalyst SystemYield (%)Reference
3a (Aryl Grignard)tert-butyl iodideFe(acac)₃ / dcpe60 (isolated) nih.gov
3a (Aryl Grignard)tert-butyl bromideFe(acac)₃ / dcpeSimilar efficiency to iodide nih.gov
3a (Aryl Grignard)tert-butyl chlorideFe(acac)₃ / dcpeLower yield than iodide/bromide nih.gov
Visible Light-Induced Cooperative Catalysis

Visible light-induced cooperative catalysis has emerged as a powerful and mild strategy for synthesizing 1,3-disubstituted BCP ketones. rsc.org This method utilizes a dual catalytic system, combining an iridium-based photoredox catalyst with an N-heterocyclic carbene (NHC) catalyst. rsc.org The reaction is a three-component process that brings together [1.1.1]propellane, diazo esters, and aldehydes. rsc.orgresearchgate.net

Under visible light irradiation, the photoredox catalyst facilitates the generation of radicals from the diazo esters. These radicals then add to [1.1.1]propellane to form a BCP radical intermediate. rsc.org Concurrently, the NHC catalyst reacts with an aldehyde to form a Breslow intermediate, which can also exist as a radical species. rsc.org The cross-coupling of the BCP radical and the Breslow intermediate radical furnishes the desired 1,3-disubstituted BCP ketone. rsc.org

This cooperative approach is characterized by its mild reaction conditions, operational simplicity, and high atom economy. rsc.org It demonstrates good functional group tolerance, making it a valuable tool for accessing a variety of BCP ketones from readily available starting materials. rsc.orgresearchgate.net This methodology expands the toolkit for creating complex BCP architectures for applications in drug discovery. researchgate.netchemrxiv.org

Table 2: Substrate Scope for Visible Light-Induced Synthesis of BCP Ketones

Diazo Ester DerivativeAldehydeProductYieldReference
Ethyl 2-diazoacetateBenzaldehyde1-Benzoyl-3-(ethoxycarbonylmethyl)bicyclo[1.1.1]pentaneModerate to good rsc.orgresearchgate.net
Various diazoatesVarious heterocycles (as radical precursors)3-Heteroarylbicyclo[1.1.1]pentane-1-acetatesModerate to good researchgate.net
Synthesis of Difluorobicyclo[1.1.1]pentanes

The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability and binding affinity. The synthesis of gem-difluorinated bicyclo[1.1.1]pentanes (F2-BCPs) provides novel motifs for medicinal chemistry, acting as saturated bioisosteres of the benzene ring. chemrxiv.orgenamine.net

A key synthetic strategy involves the addition of a difluorocarbene (:CF2) to electron-rich bicyclo[1.1.0]butanes. chemrxiv.orgenamine.net The difluorocarbene is typically generated in situ from precursors like trifluoromethyltrimethylsilane (CF3TMS) in the presence of sodium iodide (NaI). chemrxiv.org This method has been optimized to allow for the gram-scale synthesis of target compounds. chemrxiv.org

Another efficient approach is a one-pot process starting from α-allyldiazoacetates. semanticscholar.orgnih.gov This procedure first involves a cyclopropanation step to form a 3-aryl bicyclo[1.1.0]butane intermediate. nih.gov Without isolation, this intermediate is then reacted with a difluorocarbene source within the same reaction vessel to yield the desired 2,2-difluorobicyclo[1.1.1]pentane. semanticscholar.orgnih.gov This modular synthesis allows for the creation of novel F2-BCPs that were previously inaccessible. semanticscholar.org These synthetic routes provide access to both mono- and bifunctional F2-BCPs, which are valuable building blocks for replacing biphenyl (B1667301) cores in drug candidates. chemrxiv.org

Table 3: Methods for the Synthesis of Difluorobicyclo[1.1.1]pentanes

Starting MaterialKey Reagent(s)Key IntermediateProduct TypeReference
Aryl/vinyl-substituted bicyclo[1.1.0]butanesCF₃TMS / NaIDifluorocarbene (:CF₂)gem-Difluorinated BCPs (F₂-BCPs) chemrxiv.org
α-AllyldiazoacetatesRh or Cu catalyst, then difluorocarbene source3-Aryl bicyclo[1.1.0]butane2,2-Difluorobicyclo[1.1.1]pentanes semanticscholar.orgnih.gov

Reactivity and Reaction Mechanisms of Bicyclo 1.1.1 Pentane 1,3 Diol and Its Analogues

Reaction Pathways and Intermediates

Functionalization of the BCP core, particularly at the bridgehead positions, often proceeds through the highly reactive precursor, [1.1.1]propellane. nih.govresearchgate.net The reactivity of [1.1.1]propellane's central C-C bond, which has significant p-character, allows for additions via radical, anionic, and, more recently explored, cationic intermediates. nih.govresearchgate.netliverpool.ac.uk

Radical-type cross-coupling reactions are a prominent method for functionalizing the BCP scaffold. nih.gov These reactions are versatile, enabling the formation of various chemical bonds, including C-C, C-N, C-B, C-S, and C-Si, often facilitated by metal catalysis, photocatalysis, or synergistic combinations. nih.gov Reactions involving [1.1.1]propellane show a strong preference for radical pathways over anionic ones. This is attributed to the electronic structure of the propellane cage, which more readily accommodates the electron density changes during a radical ring-opening compared to an anionic addition. nih.govacs.org

Various radical precursors can be employed to generate carbon- and heteroatom-centered radicals that efficiently add across the central bond of [1.1.1]propellane to yield 1,3-disubstituted BCPs. nih.govnih.gov A notable example is the visible light-triggered cascade atom transfer radical addition (CATRA), a one-step, three-component process that utilizes simple alkenes, alkyl iodides, and [1.1.1]propellane. chemrxiv.org This method proceeds through a photoredox catalytic cycle coupled with a radical chain process. chemrxiv.org

Reaction TypeCatalysis/InitiationBond FormationsKey Features
Radical Cross-Coupling Metal, PhotocatalysisC-C, C-N, C-B, C-S, C-SiVersatile functionalization of BCP core. nih.gov
Addition to [1.1.1]propellane Radical Initiators, LightC-C, C-HeteroatomMore favorable than anionic addition. nih.govacs.org
Cascade Atom Transfer Radical Addition (CATRA) Visible Light, PhotoredoxC-COne-step, three-component synthesis of complex BCPs. chemrxiv.org

While radical additions to [1.1.1]propellane are more common, anionic pathways are also crucial for BCP synthesis. nih.govacs.org The addition of carbon- and heteroatom-centered anions to [1.1.1]propellane generates a BCP carbanion intermediate. nih.gov This intermediate can then be quenched, typically with a proton source, to form a monosubstituted BCP, or it can react with another electrophile to yield a 1,3-disubstituted BCP. nih.govacs.org Functional group manipulation at the bridgehead positions of already-formed BCP derivatives can also be achieved through transformations involving carbanionic-type intermediates. researchgate.net However, these reactions, particularly those involving organometallic reagents like Grignard reagents, can require harsh conditions such as elevated temperatures. nih.gov

In BCP analogues substituted with boronate esters, such as BCP bis-boronates, functionalization can proceed via an anion-mediated C-B activation pathway. nih.gov Quantum mechanical calculations have provided insight into the selective reactivity observed at the bridgehead (C3) position over the bridge (C2) position in these compounds. nih.gov

Computational studies reveal a significant thermodynamic preference for the formation of an anionic intermediate at the C3 (bridgehead) position compared to the C2 position. nih.gov This preference is rationalized by the higher s-orbital character of the C3 carbon, which behaves similarly to an sp2-hybridized carbon, leading to greater electronegativity and increased Lewis acidity of the attached boronate group. nih.gov This energetic preference for the tertiary anionic intermediate supports an anion-mediated pathway for transformations that occur exclusively at the bridgehead position. nih.gov

IntermediatePositionRelative Free Energy (ΔΔGrel)RationaleSupported Pathway
Anionic (BCP⁻) C3 (Bridgehead)Favored (+1.8 kcal mol⁻¹)Higher s-orbital character, higher electronegativity. nih.govAnion-mediated C-B activation. nih.gov
Radical (BCP•) C2 (Bridge)Favored (-3.0 kcal mol⁻¹)Energetic preference for 2° alkyl radical formation. nih.govNot observed experimentally. nih.gov

The mechanism of certain coupling reactions, such as those involving sulfonyl hydrazones and BCP bis-boronates, has been modeled to proceed through a concerted transition state. nih.gov In these reactions, a diazo compound, generated in situ from the hydrazone, reacts with the boronate ester. nih.gov Computational modeling of this hydrazone coupling highlights a strong kinetic preference for the activation and functionalization of the C3-Bpin group over the C2-Bpin group. nih.gov The transition state involves a concerted process of addition of the diazo compound to the boron, migration of the BCP group, and extrusion of dinitrogen (N2). nih.gov Energy decomposition analysis of these transition states indicates that steric interactions play a significant role in the observed selectivity, further favoring reaction at the less sterically hindered bridgehead position. nih.gov

Chemoselectivity and Regioselectivity in Functionalization

The inert nature of the C-H bonds within the BCP scaffold provides metabolic stability but also creates significant synthetic challenges for direct functionalization, which can be complicated by ring fragmentation and poor selectivity. springernature.comnih.gov Achieving chemoselectivity and regioselectivity is therefore a critical aspect of BCP chemistry.

A notable achievement in BCP functionalization is the selective activation of tertiary C-H bonds over the more numerous secondary C-H bonds. springernature.com This has been accomplished using dirhodium tetracarboxylate catalysts and aryldiazoacetates as carbene precursors. springernature.com Specifically, the use of the catalyst Rh₂(S-TCPTAD)₄ results in a remarkably selective C-H functionalization that occurs exclusively at the tertiary (bridgehead) C-H bond. springernature.com There is no evidence of insertion at the secondary C-H bonds or fragmentation of the strained BCP ring. springernature.com

Computational studies have elucidated the origin of this high regioselectivity. The reaction proceeds through a concerted asynchronous transition state. springernature.com During this transition state, a partial positive charge develops at the tertiary carbon site, and this charge can be effectively stabilized through delocalization across the entire BCP framework. springernature.com This stabilization is not possible for an analogous transition state at a secondary position, thus leading to the exclusive reactivity at the bridgehead C-H bond. springernature.com This method allows for the construction of a variety of chiral BCP-containing molecules. springernature.com

CatalystReactantSite of FunctionalizationSelectivityMechanistic Insight
Rh₂(S-TCPTAD)₄ AryldiazoacetateTertiary C-H BondSolely at the tertiary C-H bond. springernature.comCharge stabilization across the BCP framework in the transition state. springernature.com

Selective Activation of Bridgehead vs. Bridge Positions

The selective functionalization of the bicyclo[1.1.1]pentane (BCP) framework, specifically the differentiation between the bridgehead (C1 and C3) and bridge (C2, C4, and C5) positions, is a key aspect of its chemistry. In bicyclo[1.1.1]pentane-1,3-diol, the hydroxyl groups are located at the tertiary bridgehead positions. This inherent substitution pattern often directs reactivity towards these positions.

Recent studies have demonstrated programmable and highly selective activation of bridgehead C–H bonds in BCP derivatives. For instance, rhodium-catalyzed C–H insertion reactions using donor/acceptor carbenes have shown remarkable selectivity for the tertiary C–H bond at the bridgehead, with no observed functionalization at the secondary C–H bonds of the bridge positions. deepdyve.comspringernature.com This selectivity is attributed to the electronic nature of the transition state, where the developing positive charge is stabilized across the strained BCP framework. springernature.com

In the context of this compound, the reactivity of the hydroxyl groups themselves would be the primary consideration. Activation of these alcohol functionalities, for example, through conversion to better leaving groups, would occur at the bridgehead positions. Any subsequent nucleophilic substitution or elimination reactions would therefore be initiated from these activated bridgehead sites.

Conversely, functionalization of the bridge positions of the BCP core is more challenging due to the higher bond dissociation energy of the methylene (B1212753) C–H bonds. nih.gov However, strategies involving radical abstraction have been developed to introduce functionality at these secondary carbons. nih.gov For this compound, selective activation of the bridge C-H bonds would require reagents that can overcome this high bond strength while not reacting with the bridgehead hydroxyl groups.

Ring Fragmentation and Stability Considerations

Despite its high strain energy, the bicyclo[1.1.1]pentane skeleton is generally kinetically stable. However, ring fragmentation can occur under certain reaction conditions, particularly those that involve the formation of unstable cationic intermediates. nsf.govresearchgate.net Solvolysis reactions of BCP derivatives, for instance, can lead to ring fragmentation, which is thought to proceed through the formation of a tertiary carbocation at the bridgehead. nsf.govresearchgate.net

For this compound, the protonation of a hydroxyl group followed by the loss of water would generate a highly unstable bridgehead carbocation. This intermediate would be prone to rapid rearrangement and ring-opening to relieve ring strain, leading to the formation of monocyclic or acyclic products. The stability of the BCP core in the diol is therefore highly dependent on the reaction conditions, with strongly acidic or electrophilic environments potentially promoting ring fragmentation.

Conversely, reactions that proceed through radical or anionic intermediates at the bridgehead are less likely to result in ring fragmentation. The BCP framework is remarkably stable towards many radical reactions, allowing for a wide range of functionalization reactions to be carried out without compromising the integrity of the cage structure. rsc.orgchemrxiv.org

Mechanistic Studies

The unique structure and high strain of the bicyclo[1.1.1]pentane core have prompted numerous mechanistic studies to understand its reactivity. These investigations have employed a combination of experimental and computational techniques to elucidate the pathways of various transformations.

Experimental Mechanistic Investigations

Experimental studies on the reactivity of BCP derivatives have provided valuable insights into reaction mechanisms. For instance, deuterium-labeling studies have been used to probe the mechanism of ring-opening reactions of BCP-derived alcohols. researchgate.net These experiments can help to distinguish between different possible pathways by tracking the position of the deuterium (B1214612) label in the products.

Kinetic studies are also crucial for understanding reaction mechanisms. By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or solvent), it is possible to determine the rate law for a reaction, which provides information about the species involved in the rate-determining step. For reactions involving this compound, kinetic studies could be used to investigate the mechanism of reactions at the hydroxyl groups, such as esterification or etherification.

Computational Studies and Theoretical Insights

Computational chemistry has become an indispensable tool for studying the mechanisms of reactions involving strained molecules like bicyclo[1.1.1]pentane derivatives. Theoretical calculations can provide detailed information about reaction pathways, including the structures and energies of reactants, intermediates, transition states, and products.

Density Functional Theory (DFT) has been widely used to investigate the reactivity of BCPs. researchgate.netnih.gov DFT calculations can provide insights into the electronic structure of BCP derivatives and explain observed reactivity patterns. For example, DFT studies have been used to rationalize the high selectivity of C–H functionalization at the bridgehead position of BCPs. springernature.com These calculations have shown that the transition state for insertion at the tertiary C–H bond is significantly lower in energy than the transition state for insertion at a secondary C–H bond.

In the context of this compound, DFT calculations could be employed to study the mechanism of various reactions, such as the selective activation of one hydroxyl group over the other or the propensity for ring fragmentation under different conditions. Computational analysis of proposed intermediates and transition states can help to predict the most likely reaction pathway. lboro.ac.uknih.gov

The analysis of transition state structures is a key component of computational mechanistic studies. nsf.govnih.gov By examining the geometry and electronic properties of a transition state, it is possible to gain a detailed understanding of the factors that control the rate and selectivity of a reaction.

For reactions of bicyclo[1.1.1]pentane derivatives, transition state analysis has been used to explain the selectivity for bridgehead functionalization. nih.gov For example, in the rhodium-catalyzed C–H insertion reaction, the transition state for reaction at the bridgehead is stabilized by delocalization of the developing positive charge across the BCP framework.

In the case of this compound, transition state analysis could be used to investigate the mechanisms of reactions involving the hydroxyl groups. For example, in a Williamson ether synthesis, there would be two competing transition states for the reaction of an alkoxide with an alkyl halide. Computational analysis of these transition states could predict which hydroxyl group is more likely to react and provide a rationale for the observed selectivity.

Interactive Data Table: Calculated Properties of Bicyclo[1.1.1]pentane Derivatives

CompoundPropertyCalculated ValueMethod
This compoundTopological Polar Surface Area (TPSA)40.46 ŲComputational
This compoundLogP-0.3539Computational
Bicyclo[1.1.1]pentaneBridgehead C-H Bond Dissociation Energy~98 kcal/molComputational
Bicyclo[1.1.1]pentaneBridge C-H Bond Dissociation Energy~106 kcal/molComputational
Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules, providing a localized, Lewis-like bonding picture. This analysis can reveal details about hybridization, bond strengths, and delocalization of electron density through donor-acceptor interactions.

In this compound, the presence of electronegative hydroxyl groups at the bridgehead carbons (C1 and C3) would significantly alter the electronic structure compared to the parent BCP. The inductive effect of the oxygen atoms would draw electron density away from the bridgehead carbons. This would, in turn, affect the hybridization of the C1-C(bridge) and C3-C(bridge) bonds, as well as the C1-C3 internuclear region.

NBO analysis of related strained systems, such as [1.1.1]propellane, has shown that substitution can significantly alter the p-character of the hybrid orbitals at the bridgehead carbons. It is reasonable to infer that the hydroxyl groups in this compound would lead to a greater polarization of the C-O bonds. The NBO analysis would likely show significant occupancies in the C-O sigma bonds, with the majority of the electron density localized on the oxygen atoms, reflecting the high electronegativity of oxygen. Furthermore, donor-acceptor interactions involving the lone pairs of the oxygen atoms and the antibonding orbitals within the BCP cage could be present, potentially influencing the stability and reactivity of the molecule.

A hypothetical NBO analysis would likely reveal the following key features for this compound:

Highly polarized C-O bonds: Significant localization of electron density on the oxygen atoms.

Altered hybridization of bridgehead carbons: The inductive effect of the hydroxyl groups would influence the s-p character of the hybrid orbitals.

Potential for intramolecular hydrogen bonding: Depending on the conformation, NBO analysis could quantify the strength of hydrogen bonding interactions between the two hydroxyl groups.

Compound Name
This compound
Bicyclo[1.1.1]pentane
[1.1.1]Propellane
Mulliken Charges

Mulliken population analysis is another method to estimate partial atomic charges in a molecule, providing insights into the electron distribution and electrostatic potential. These charges are calculated based on the distribution of the basis functions used in the quantum chemical calculation.

Specific Mulliken charge data for this compound are not explicitly available in the reviewed literature. However, computational studies on other substituted bicyclo[1.1.1]pentanes can provide a basis for understanding the charge distribution in the diol. For instance, in a study of BCP bis-boronates, Mulliken charge analysis revealed a buildup of negative charge on the carbon atoms attached to the boron groups.

For this compound, the presence of the highly electronegative oxygen atoms of the hydroxyl groups at the C1 and C3 bridgehead positions would be the dominant factor in determining the charge distribution. It is expected that the oxygen atoms would carry a significant negative partial charge, while the hydrogen atoms of the hydroxyl groups and the bridgehead carbon atoms directly bonded to the oxygens would have a positive partial charge.

A table of expected Mulliken charges for key atoms in this compound, based on general chemical principles, is presented below. The exact values would require specific quantum chemical calculations.

AtomExpected Mulliken Charge
Oxygen (O)Highly Negative
Hydrogen (of OH)Positive
Bridgehead Carbon (C1, C3)Positive
Bridge Carbon (CH2)Slightly Negative/Neutral
Hydrogen (of CH2)Slightly Positive
Compound Name
This compound
Bicyclo[1.1.1]pentane bis-boronates
Strain Energy and HOMO Energy

The bicyclo[1.1.1]pentane framework is characterized by a significant amount of ring strain, which is a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. This strain energy has a profound impact on the molecule's stability and reactivity. The Highest Occupied Molecular Orbital (HOMO) energy is another critical parameter, as it relates to the molecule's ability to act as an electron donor in chemical reactions.

The HOMO of bicyclo[1.1.1]pentane and its simple derivatives is typically associated with the sigma bonds of the cage structure. In the case of this compound, the presence of lone pairs on the oxygen atoms of the hydroxyl groups would introduce new molecular orbitals. It is highly probable that the HOMO of this compound would be localized on these oxygen lone pairs. A higher HOMO energy generally correlates with greater nucleophilicity and ease of oxidation. Therefore, it is expected that the HOMO energy of the diol would be higher (less negative) than that of the parent bicyclo[1.1.1]pentane, whose HOMO is a lower-lying sigma orbital. This would suggest that this compound is more readily oxidized than the unsubstituted hydrocarbon.

Applications in Drug Discovery and Medicinal Chemistry

Bioisosteric Replacement Strategies

The BCP scaffold is widely recognized as a non-classical bioisostere, serving as a three-dimensional substitute for common chemical groups like 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups. researchgate.netresearchgate.netnih.govchemrxiv.orgresearchgate.net The appeal of the BCP unit stems from its rigid cage structure composed entirely of sp³-hybridized carbons, which provides a distinct spatial arrangement compared to the flat, aromatic fragments it often replaces. nih.govbldpharm.com This bioisosteric replacement is a key strategy used by medicinal chemists to modulate the physicochemical and pharmacological properties of a molecule, a concept often referred to as "escaping from flatland". nih.govsemanticscholar.orgchemrxiv.org By replacing planar aromatic rings with the saturated BCP core, chemists can introduce three-dimensionality, which can lead to improved drug-like properties. bldpharm.combldpharm.com

A common challenge in drug development is the poor aqueous solubility of compounds containing multiple phenyl rings, which can limit bioavailability. nih.govsemanticscholar.orgucl.ac.uk The replacement of a hydrophobic phenyl ring with the more polar, saturated BCP scaffold is a well-established strategy to improve aqueous solubility. nih.govsemanticscholar.orgchemrxiv.orgbldpharm.comresearchgate.net A landmark example reported by Pfizer involved the substitution of a benzene (B151609) ring in a γ-secretase inhibitor (BMS-708,163) with a BCP core. bldpharm.com The resulting analogue exhibited significantly improved solubility while maintaining its biological activity. nih.govsemanticscholar.orgchemrxiv.orgbldpharm.com This improvement is attributed to the disruption of strong π-π stacking interactions that occur between planar aromatic rings, which contribute to low solubility in aqueous environments. bldpharm.combldpharm.comucl.ac.uk

Table 1: Impact of BCP Replacement on Compound Properties (γ-Secretase Inhibitor Example)
Compound MoietyProperty ImprovedReference
Phenyl Ring- nih.govbldpharm.com
Bicyclo[1.1.1]pentane (BCP)Aqueous Solubility nih.govsemanticscholar.orgchemrxiv.orgbldpharm.com
Bicyclo[1.1.1]pentane (BCP)Metabolic Stability nih.govsemanticscholar.orgchemrxiv.orgbldpharm.com
Bicyclo[1.1.1]pentane (BCP)Cell Permeability bldpharm.com

Bioactive compounds containing phenyl rings are often susceptible to rapid oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver, which can lead to high clearance and reduced efficacy. nih.govresearchgate.net The BCP scaffold is significantly more resistant to such metabolic degradation. researchgate.netnih.govsemanticscholar.orgchemrxiv.orgbldpharm.comnih.gov The C-H bonds within the highly strained BCP cage have high bond dissociation energies, making them less susceptible to enzymatic oxidation. researchgate.netnih.gov In the development of IDO1 inhibitors, replacing a phenyl ring with a BCP motif effectively prevented amide hydrolysis, a major metabolic liability, thereby drastically improving the compound's metabolic stability. nih.gov Similarly, the BCP analogue of the γ-secretase inhibitor showed enhanced metabolic stability compared to its phenyl-containing parent compound. nih.govsemanticscholar.orgchemrxiv.org

Table 2: Calculated Lipophilicity (clogP) Comparison
ScaffoldclogP ValueReference
Fluoro-Bicyclo[1.1.1]pentane (F-BCP)3.3 d-nb.info
Fluorophenyl (F-Ph)4.9 - 5.4 d-nb.info

Structure-Activity Relationship (SAR) Studies

The BCP core is a valuable tool for conducting structure-activity relationship (SAR) studies, which are crucial for optimizing the interaction of a drug candidate with its biological target. The rigid, well-defined geometry of the BCP scaffold provides precise vectors for attaching substituents, allowing for a systematic exploration of how different functional groups in specific spatial orientations affect biological activity. nih.gov However, SAR studies of BCP-containing molecules, particularly those with substitution at the bridge (C2) position, have been limited by the need for multi-step syntheses for each new analogue. nih.gov Recent advances in synthetic chemistry are addressing this challenge, enabling more modular and efficient functionalization of the BCP core to accelerate SAR exploration. nih.gov

The use of BCPs allows medicinal chemists to venture into novel three-dimensional chemical space, moving away from the predominantly flat structures of many traditional drugs. nih.govsemanticscholar.orgchemrxiv.orgbldpharm.com This "escape from flatland" is critical for discovering new medicines and developing novel intellectual property. nih.govsemanticscholar.orgchemrxiv.org The propeller-like shape of the BCP core provides opportunities to design molecules with unique shapes that can fit into protein binding sites in ways that planar molecules cannot. bldpharm.comchemrxiv.org The ability to access previously unexplored chemical space by incorporating the BCP scaffold offers new possibilities for designing drug candidates with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govchemrxiv.org

Design of Multi-Substituted BCP Motifs

The therapeutic potential of BCPs has driven the development of sophisticated synthetic methods to create multi-substituted motifs, allowing for fine-tuning of molecular properties. Access to these scaffolds is critical for exploring structure-activity relationships (SAR). researchgate.net While 1,3-disubstituted BCPs that mimic para-substituted arenes are more common, accessing bridge-substituted and other multi-substituted variants has historically been a challenge. nih.govacs.org

Modern synthetic strategies have significantly expanded the toolkit for creating diverse BCP structures:

Radical Reactions : Photoredox catalysis has become a powerful tool for the functionalization of [1.1.1]propellane, the common precursor to BCPs. nih.govacs.org This mild approach allows for the addition of a wide range of functional groups, including (hetero)aryl and alkyl groups, under conditions compatible with complex molecules. acs.orgox.ac.uk Dual nickel/photoredox catalysis enables one-step, three-component reactions to form two C-C bonds and set three quaternary centers simultaneously, providing rapid access to complex arylated BCPs. acs.org

Anionic and Organometallic Methods : The ring-opening of [1.1.1]propellane using organometallic reagents, such as Grignard reagents and organozincs, is a well-established method for installing carbon substituents at the bridgehead positions. nih.gov These BCP organometallics serve as versatile intermediates for further functionalization through cross-coupling reactions or trapping with electrophiles. nih.gov

Rearrangement and Insertion Strategies : For the synthesis of more complex substitution patterns, innovative methods have been developed. A 1,2-metalate rearrangement of BCP-boronate complexes allows for the creation of highly substituted BCPs with multiple points for diversification. nih.govacs.org Another approach involves a Barluenga-type reaction of a cyclobutane (B1203170) acetal (B89532) aldehyde, which proceeds through an intramolecular 1,2-metalate rearrangement to form trisubstituted BCPs. nih.govacs.orgnih.gov Additionally, the insertion of dihalocarbenes into bicyclo[1.1.0]butanes provides a pathway to bridge-substituted BCPs. nih.gov

These modular and increasingly versatile synthetic routes are crucial for generating diverse libraries of BCP-containing compounds for drug discovery programs. nih.govacs.orgacs.org

Case Studies in Drug Development

The practical application of BCPs as bioisosteres is best illustrated through their incorporation into known drug scaffolds, where they have often led to significant improvements in pharmacological properties.

A landmark case in the application of the BCP motif was reported by researchers at Pfizer in the development of γ-secretase inhibitors for potential Alzheimer's disease therapy. bldpharm.comacs.orgnih.gov They replaced the central para-substituted fluorophenyl ring in the potent inhibitor BMS-708,163 (avagacestat) with a BCP core. acs.orgnih.gov This modification resulted in a compound (BCP-avagacestat) that was an equipotent enzyme inhibitor but possessed significantly improved physicochemical properties. acs.orgnih.gov The BCP analogue demonstrated notable enhancements in both aqueous solubility and passive permeability. acs.org These improved biopharmaceutical properties translated into superior oral absorption characteristics in a mouse model, with approximately four-fold increases in maximum concentration (Cmax) and area under the curve (AUC) values relative to the parent compound. acs.orgacs.orgnih.gov Further structure-activity relationship studies confirmed the advantages of the BCP moiety over other conventional phenyl ring replacements for achieving an optimal balance of potency and drug-like properties. acs.orgnih.gov

The success with γ-secretase inhibitors highlighted the broad potential of BCPs. This strategy has been applied to other drug candidates, including darapladib (B1669826), an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). nih.gov

BCP-avagacestat : As a bioisostere for the fluorophenyl ring in avagacestat, the BCP-containing analogue maintained potent inhibitory activity against γ-secretase while addressing key liabilities of the parent drug. acs.org The disruption of planarity by the 3D BCP scaffold is thought to contribute to its improved solubility and permeability. nih.gov

BCP-darapladib : In the case of darapladib, replacing an internal aromatic ring with a BCP core also led to an improved physicochemical profile. nih.govpharmablock.com The BCP analogue of darapladib showed enhanced permeability and solubility compared to the parent compound. nih.govpharmablock.com A formal synthesis of BCP-darapladib was later achieved in just two steps using photoredox catalysis, a significant improvement on the original seven-step route. nih.govacs.org

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties | Compound | Parent Drug Property | BCP Analogue Property | Improvement Factor | | :--- | :--- | :--- | :--- | | Avagacestat | Oral Absorption (Mouse) | Cmax and AUC | ~4-fold increase acs.orgnih.gov | | | Aqueous Solubility | Significantly improved acs.org | N/A | | | Passive Permeability | Significantly improved acs.org | N/A | | Darapladib | Permeability (Artificial Membrane) | 203 nm/s | 705 nm/s pharmablock.com | ~3.5-fold increase | | | Solubility (FaSSIF) | Suboptimal | 3-fold increase pharmablock.com | N/A | | | Kinetic Solubility | Suboptimal | 9-fold increase pharmablock.com | N/A |

Influence on Biological Activity and Selectivity

The replacement of a planar phenyl ring with a rigid, 3D BCP scaffold can have varied effects on biological activity, depending on the specific interactions between the drug and its target. acs.org

In many instances, the BCP motif successfully acts as a "spacer," replicating the geometry and substituent exit vectors of a para-substituted arene, thereby maintaining the compound's potency. nih.govacs.org The BCP-avagacestat case is a prime example, where the analogue achieved the same degree of γ-secretase inhibitory potency as the corresponding aryl compounds. acs.org Similarly, high potency was maintained when a BCP moiety was incorporated into an Lp-PLA2 inhibitor. nih.gov

However, bioactivity is not always retained. acs.org A significant loss of potency can occur if the original phenyl ring is involved in crucial binding interactions, such as π-π stacking, which the non-aromatic BCP scaffold cannot replicate. acs.org For example, a BCP analogue of the anticancer drug imatinib (B729) showed a roughly 80-fold decrease in potency. acs.org Molecular docking studies suggested this was due to the shorter linker distance of the BCP compared to the arene, which disrupted key hydrogen bonding interactions. acs.org In another case, the most potent BCP isostere of the drug axitinib (B1684631) was 250-fold less active than the parent compound. nih.gov

Conversely, the BCP core can sometimes lead to an increase in activity or altered selectivity. acs.org A BCP analogue of the drug bosentan (B193191) showed a significant increase in activity, indicated by a large decrease in the IC50 value for the human endothelin receptor subtype B. acs.org The rigid, 3D nature of the BCP can orient substituents into new regions of chemical space, potentially leading to novel and favorable interactions with the target protein. bldpharm.com

ADME (Absorption, Distribution, Metabolism, and Excretion) Investigations

One of the primary motivations for using BCPs in drug design is the consistent and significant improvement observed in ADME properties. nih.govresearchgate.netresearchgate.net Aromatic rings are often metabolic hotspots, leading to rapid breakdown and low bioavailability. iris-biotech.de The replacement with a C(sp³)-rich, saturated BCP core frequently enhances the pharmacokinetic profile of drug candidates. acs.orgnih.govresearchgate.net

Solubility and Permeability : The introduction of a BCP motif generally increases aqueous solubility. acs.orgbldpharm.compharmablock.com This is attributed to the disruption of the planarity and π-stacking interactions that can occur with aromatic compounds, which often leads to lower crystal lattice energy. nih.gov This improved solubility, combined with enhanced passive permeability, contributes to better oral absorption and bioavailability, as seen with BCP-avagacestat. acs.orgacs.org

Metabolic Stability : BCPs are significantly more stable towards metabolic degradation compared to phenyl rings. bldpharm.comnih.gov The sp³-hybridized carbon atoms of the BCP ring are less susceptible to metabolism by cytochrome P450 (CYP450) enzymes. bldpharm.com This can lead to a longer half-life and improved intrinsic clearance. iris-biotech.denih.gov For instance, a BCP analogue of the drug leflunomide (B1674699) demonstrated markedly improved metabolic stability, with a significantly longer half-life in both rat and human liver microsomes compared to the parent drug. nih.gov

Distribution and Non-Specific Binding : The reduced lipophilicity and disruption of planar structures associated with BCPs can lead to less non-specific binding to proteins and other biological macromolecules. bldpharm.comnih.gov This can positively impact the distribution characteristics of a drug candidate. thieme-connect.com

These improvements in ADME properties validate the BCP scaffold as a powerful tool for "escaping flatland" in drug design, helping to create drug candidates with more favorable developability profiles. acs.orgresearchgate.net

Advanced Spectroscopic and Characterization Techniques

X-ray Crystallography

The BCP scaffold is characterized by a highly strained cage structure with inverted geometry at the bridgehead carbons.

Transannular Distance (C1–C3) : This is a defining feature of the BCP core. In various derivatives, this distance typically ranges from 1.8 Å to 1.92 Å. nih.govsemanticscholar.org For example, in one difluoro-substituted BCP derivative, the C1-C3 distance was measured to be 1.919 Å. semanticscholar.org

Bond Angles : The bond angles are highly distorted from the ideal tetrahedral angle of 109.5°. The internal C-C-C bond angles of the four-membered rings are acute, contributing to the high strain energy of the molecule.

Crystallographic analyses are frequently used to confirm the successful synthesis of target BCP compounds and to study non-covalent interactions that dictate their packing in the solid state. nih.govchemrxiv.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For bicyclo[1.1.1]pentane-1,3-diol, the spectrum would be dominated by absorptions from the hydroxyl groups and vibrations of the hydrocarbon cage.

O-H Stretch : A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of hydrogen-bonded hydroxyl groups.

C-O Stretch : A strong C-O stretching vibration for a tertiary alcohol would typically appear in the 1100-1200 cm⁻¹ region.

C-H Stretch : Absorptions corresponding to the C-H stretching of the methylene (B1212753) groups are expected just below 3000 cm⁻¹.

Cage Vibrations : The parent bicyclo[1.1.1]pentane molecule exhibits characteristic fundamental vibrational bands, including those at approximately 540 cm⁻¹ and 832 cm⁻¹, related to the deformation of the cage structure. researchgate.net Similar absorptions would be expected in the fingerprint region for the diol derivative.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. For this compound (molar mass: 100.12 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. nih.gov

The fragmentation of diols under mass spectrometric analysis often involves the loss of water. nih.gov Predicted mass-to-charge ratios (m/z) for common adducts in electrospray ionization (ESI) are a useful guide for analysis.

Adduct Predicted m/z
[M+H]⁺101.05971
[M+Na]⁺123.04165
[M+K]⁺139.01559
[M+H-H₂O]⁺83.04969
[M-H]⁻99.04515

Table 2: Predicted Mass Spectrometry Data for this compound Adducts.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For BCP derivatives, DFT calculations provide critical insights into their stability, reactivity, and the mechanisms of their formation. chemrxiv.org

The BCP core is characterized by a significant amount of ring strain, estimated to be between 65 and 68 kcal/mol. nih.govsemanticscholar.org Despite this high strain energy, the parent hydrocarbon is remarkably stable, with thermal stability up to approximately 300 °C. nih.gov This kinetic inertness is a key feature that makes the BCP scaffold a reliable building block in complex molecules. semanticscholar.org

DFT calculations help to rationalize this stability and predict the stability of substituted derivatives like bicyclo[1.1.1]pentane-1,3-diol. High-level ab initio calculations have shown, for instance, that the bicyclo[1.1.1]pentyl 1-cation is more stable than the tert-butyl cation, a phenomenon attributed to hyperconjugative stabilization from adjacent bonds within the cage structure. This inherent electronic stability of the cage contributes to the viability of BCP derivatives in various chemical environments.

Table 1: Thermodynamic and Structural Properties of the Bicyclo[1.1.1]pentane (BCP) Core

Property Value Significance
Strain Energy 65–68 kcal/mol High strain, yet kinetically stable. nih.gov
Thermal Stability Up to ~300 °C Robust scaffold for various applications. nih.gov
Bridgehead C-C Distance ~1.84 - 1.90 Å Defines the linear, rod-like geometry.

| Application | Bioisostere | Replaces phenyl, alkyne, and t-butyl groups. acs.orgsemanticscholar.org |

Transition state analysis using DFT is instrumental in elucidating reaction mechanisms involving BCPs. Computational studies have revealed the nature of key transition states in the functionalization of the BCP core. For example, in the selective C–H functionalization at the tertiary (bridgehead) position of a BCP, a concerted asynchronous transition state has been identified. springernature.com Calculations showed that the developing positive charge that arises at the tertiary site during this transition state can be effectively stabilized across the entire BCP framework. springernature.com

Furthermore, computational analysis of the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) has detailed a mechanism involving the formation of a key carbocation intermediate, which is stabilized by two nucleophile molecules. nih.govlboro.ac.uk These analyses are crucial for understanding how reactions proceed and for optimizing conditions to synthesize desired BCP derivatives, including diols.

The synthesis of BCPs often involves transition-metal-catalyzed reactions where ligands play a crucial role. DFT calculations can model these complex systems to predict how different ligands influence reaction outcomes. For instance, in the context of forming substituted cyclobutanes from bicyclo[1.1.0]butanes (a related strained system), the choice of ligand on a palladium catalyst was shown to be critical. rsc.org Strong σ-donor ligands favored the desired C-C bond formation, while π-accepting ligands led to other products.

Similarly, in the arylation of bicyclo[1.1.0]butanes to form cyclobutane (B1203170) products, DFT studies highlighted the importance of a specific phosphine (B1218219) ligand (dippf) in enabling a facile 1,2-metallate rearrangement and subsequent reductive elimination to form the final product. rsc.org DFT calculations have also been employed to understand a Rh(III)-catalyzed reaction where the cleavage of both central and lateral C-C bonds of a bicyclo[1.1.0]butane leads to a Rh-carbene intermediate, a mechanism more favorable than previously proposed pathways. nih.gov Such computational insights are vital for rationally designing catalysts and reaction conditions for the synthesis of complex BCPs.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. MD studies have been particularly valuable in assessing the rigidity of the BCP scaffold, a key property for its role as a bioisostere. nih.govresearchgate.net

Simulations comparing 1,3-disubstituted BCP with para-disubstituted benzene (B151609) have shown that while the benzene ring is more flexible in terms of dihedral ring movement, the substituents attached to both scaffolds behave in a remarkably similar manner. nih.gov This indicates that the BCP core effectively mimics the rigid distancing effect of a para-substituted phenyl ring, holding functional groups in a well-defined spatial orientation. This rigidity is a primary reason for its success in drug design, where precise positioning of pharmacophoric features is essential for target binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For BCP derivatives, QSAR studies help in designing molecules with optimized pharmacological profiles. While specific QSAR models for this compound are not widely published, the principles are directly applicable.

Such an analysis would involve calculating a range of molecular descriptors for a series of BCP-1,3-diol analogues. These descriptors, which can be calculated using DFT and other methods, quantify various electronic, steric, and physicochemical properties. nih.gov These descriptors are then used to build a mathematical model that predicts biological activity.

Structure-activity relationship (SAR) studies, a precursor to QSAR, have demonstrated the advantages of the BCP moiety. For example, replacing a central para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP core resulted in an equipotent compound with significantly improved passive permeability and aqueous solubility. nih.govacs.org These SAR findings underscore the intrinsic benefits of the BCP scaffold and provide the foundational data needed to develop predictive QSAR models for new BCP-based drug candidates. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. The BCP scaffold, including this compound, serves as an excellent framework for positioning pharmacophoric elements. acs.orgtandfonline.comnih.gov

The primary use of BCP as a bioisostere for the para-substituted phenyl ring is a direct application of pharmacophore principles. semanticscholar.orgnih.gov The rigid BCP core mimics the distance and exit vectors of the substituents on a phenyl ring, thereby preserving the crucial geometry for receptor interaction while offering a completely different chemical nature (saturated vs. aromatic). This "escape from flatland" strategy can lead to improved properties like metabolic stability and solubility by reducing the aromatic ring count, which is often associated with poor pharmacokinetics. semanticscholar.orgnih.gov Pharmacophoric modeling studies have been used to rationalize the activity of BCP-containing compounds and guide the design of new analogues with enhanced potency and selectivity. acs.orgacs.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Bicyclo[1.1.1]pentane (BCP)
1,3-diiodobicyclo[1.1.1]pentane (DIBCP)
Benzene
tert-butyl cation
para-substituted fluorophenyl

Conformational Analysis

The bicyclo[1.1.1]pentane core is exceptionally rigid, with computational data indicating that this compound has zero rotatable bonds within its cage structure. chemscene.com This inherent rigidity means that the molecule's conformational flexibility is primarily determined by the rotation of the two hydroxyl (-OH) groups at the bridgehead positions (C1 and C3).

Theoretical calculations, including Density Functional Theory (DFT), are employed to understand the preferred orientations of these hydroxyl groups. The primary focus of such analyses is the potential energy surface associated with the rotation around the C-O bonds. Key factors influencing the conformational preferences include:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the two hydroxyl groups is a critical determinant of the most stable conformations. Depending on the relative orientation of the hydrogen and oxygen atoms, attractive or repulsive forces can dictate the rotational energy barrier.

Steric Hindrance: While the BCP core itself is compact, the interaction between the hydroxyl groups and the hydrogen atoms on the bicyclic cage can introduce steric strain, influencing the energetically favored rotamers.

Computational studies on related 1,3-disubstituted BCP derivatives provide analogous insights. For instance, analysis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has shown that the functional groups' orientations are critical in determining intermolecular interactions. researchgate.net While specific rotational energy barriers for the diol are not extensively documented in public literature, the principles from similar bicyclic systems with hydroxyl groups suggest that the energy differences between various staggered and eclipsed conformations are on the order of a few kcal/mol. researchgate.netmdpi.com The most stable conformers are generally those that minimize steric repulsion while optimizing any potential intramolecular hydrogen bonding.

Table 1: Key Factors in the Conformational Analysis of this compound
FactorDescription
Rigid Bicyclic CoreThe BCP cage structure has no rotatable bonds, limiting conformational changes to the substituent groups. chemscene.com
Hydroxyl Group RotationThe primary source of conformational isomerism is the rotation of the two -OH groups around the C1-O and C3-O bonds.
Intramolecular InteractionsHydrogen bonding and steric hindrance between the hydroxyl groups and the BCP framework determine the most stable conformations.

Analysis of Three-Dimensionality (e.g., 3D Scores, PMI)

The BCP scaffold is often utilized as a bioisostere for flat aromatic rings like benzene, with the goal of increasing the three-dimensionality of drug candidates to improve their pharmacological properties. thieme.dechemrxiv.org Quantitative measures are therefore essential to characterize this three-dimensional nature.

Principal Moments of Inertia (PMI): A powerful and widely used method to describe the shape of a molecule is the analysis of its principal moments of inertia (Ia, Ib, Ic). These values are calculated from the mass distribution of the atoms relative to the molecule's center of mass and can be conceptualized as defining a three-dimensional ellipsoid that represents the molecule's shape. The ratios of these moments (Normalized Principal Moments of Inertia ratios, NPR) are plotted on a triangular graph, often called a PMI plot, where the corners represent perfect rod-like, disc-like, and spherical shapes.

For this compound, the rigid, symmetric core, coupled with the two substituents along the primary axis, results in a shape that is neither perfectly linear nor perfectly spherical. While experimentally determined or specifically calculated PMI values for the diol are not published, data for the parent bicyclo[1.1.1]pentane from the NIST database can provide a baseline. thieme.de The addition of the two hydroxyl groups would alter these moments, and computational software can be used to calculate them from the molecule's 3D coordinates. A principal moments of inertia analysis on a library of compounds that included bridged bicyclic systems showed a wide distribution on the PMI plot, indicating significant three-dimensional character.

Table 2: Descriptors for the Three-Dimensionality of this compound
DescriptorDescriptionRelevance to this compound
3D ScoresQuantitative values derived from molecular descriptors that assess the non-flatness of a molecule.Expected to be high due to the rigid, non-planar BCP cage structure.
Principal Moments of Inertia (PMI)Calculated values (Ia, Ib, Ic) that describe the mass distribution and overall shape of the molecule.PMI ratios would place the molecule in the three-dimensional region of a PMI plot, distinct from flat aromatic rings.

Emerging Research Areas and Future Outlook

Development of Novel Catalytic Systems

The synthesis of bicyclo[1.1.1]pentane derivatives, including the diol, has traditionally relied on the manipulation of [1.1.1]propellane, a highly strained and reactive precursor. Recent research has focused on developing novel catalytic systems to improve the efficiency, safety, and scalability of BCP synthesis. These efforts are geared towards milder reaction conditions and greater functional group tolerance.

Key developments include the use of photoredox catalysis to initiate the ring-opening of propellane and subsequent functionalization. For instance, the combination of a photocatalyst and an organocatalyst has been shown to generate chiral α-iminyl radical cation intermediates that can react with propellane to install a stereocenter while forming the BCP core. Furthermore, transition metal catalysis, particularly with copper and rhodium, is being explored to facilitate the controlled functionalization of the BCP scaffold. Researchers are also investigating enzyme-catalyzed reactions to achieve highly selective transformations under green conditions. A recent breakthrough involves the development of a new class of catalysts with two metal cores of copper ions, which has shown promise for more efficient and selective reactions in pharmaceutical manufacturing. lookchem.com

Table 1: Comparison of Catalytic Strategies for BCP Synthesis
Catalytic SystemKey FeaturesAdvantagesChallenges
Photoredox CatalysisVisible light-induced radical reactionsMild conditions, high functional group toleranceRequires specialized equipment, potential for side reactions
Transition Metal Catalysis (Cu, Rh)Controlled bond formation and functionalizationHigh efficiency and selectivityPotential for metal contamination, cost of catalysts
OrganocatalysisMetal-free catalysis using small organic moleculesLow toxicity, readily available catalystsMay require higher catalyst loadings, substrate scope can be limited
Enzyme CatalysisHighly selective biocatalytic transformationsGreen and sustainable, high enantioselectivityLimited substrate scope, enzyme stability can be an issue

Asymmetric Synthesis of Chiral BCP Derivatives

The introduction of chirality into BCP derivatives is of paramount importance for their application in medicinal chemistry, as stereochemistry often dictates biological activity. The development of asymmetric syntheses to access enantioenriched BCPs is a rapidly advancing field.

Several strategies have emerged for the asymmetric synthesis of chiral BCPs. enamine.net One approach involves the use of chiral catalysts, such as chiral diols, in conjunction with metal catalysts to control the stereochemical outcome of reactions involving propellane. bldpharm.com For example, iridium-catalyzed asymmetric allylic substitution has been successfully employed to generate chiral BCPs. enamine.net Another powerful method combines photoredox catalysis with chiral organocatalysts to achieve enantioselective functionalization of the BCP core. acs.orgresearchgate.net This dual catalytic system allows for the direct asymmetric addition of simple aldehydes to [1.1.1]propellane, yielding a variety of α-chiral BCPs in high yield and enantioselectivity. acs.orgresearchgate.net These methods are expanding the accessible chemical space of chiral BCP building blocks for drug discovery. enamine.netresearchgate.net

Incorporation into Complex Molecular Architectures (e.g., Porphyrinoids, Macrocycles)

The unique geometry and rigidity of the BCP scaffold make it an attractive building block for the construction of complex molecular architectures with novel properties. Researchers are actively exploring the incorporation of BCP units into larger structures such as porphyrinoids and macrocycles.

Recent studies have demonstrated the successful synthesis of porphyrinoids and calix researchgate.netpyrrole analogues where BCP units replace traditional methylene (B1212753) bridges. bohrium.commdpi.com This substitution imparts a more rigid and defined three-dimensional structure to the macrocycle. bohrium.commdpi.com The synthesis of these complex molecules often involves a two-step approach utilizing Grignard reagents to create synthetically versatile BCP derivatives that can then be incorporated into the larger framework. bohrium.commdpi.com The resulting BCP-containing macrocycles exhibit unique conformational preferences, as confirmed by X-ray diffraction and NMR spectroscopy. bohrium.commdpi.com These novel architectures hold promise for applications in materials science, particularly in the development of new sensors and molecular containers.

Exploration of New Bioisosteric Applications

While the use of BCP as a bioisostere for the para-substituted phenyl ring is well-established, researchers are continuously exploring new bioisosteric applications for this versatile scaffold. The goal is to leverage the improved physicochemical properties that BCPs can impart, such as enhanced solubility and metabolic stability. nih.gov

Recent investigations have focused on utilizing BCPs as mimics for other chemical motifs beyond the phenyl ring. For instance, BCPs are being explored as replacements for internal alkynes and tert-butyl groups in drug candidates. wiley-vch.de The rigid, linear nature of the 1,3-disubstituted BCP makes it an ideal surrogate for the linear geometry of an alkyne, while its three-dimensional character offers advantages over the flat phenyl ring. nih.gov Furthermore, the development of synthetic methods to functionalize the bridge positions of the BCP core is opening up new possibilities for creating novel vectors for drug-target interactions. acs.org These new bioisosteric strategies are expected to accelerate the discovery of drug candidates with improved pharmacological profiles. rsc.org

Table 2: Emerging Bioisosteric Replacements for BCPs
Original MoietyBCP BioisosterePotential AdvantagesExample Application Area
para-Substituted Phenyl Ring1,3-Disubstituted BCPImproved solubility, metabolic stability, 3D structureγ-secretase inhibitors
Internal Alkyne1,3-Disubstituted BCPIncreased metabolic stability, maintains linear geometryKinase inhibitors
tert-Butyl GroupMonosubstituted BCPReduced lipophilicity, novel vector for substitutionGPCR modulators

Scale-Up and Industrial Production

The increasing demand for BCP-containing compounds in the pharmaceutical industry has necessitated the development of scalable and efficient synthetic routes. A significant challenge has been the handling of the highly reactive and unstable [1.1.1]propellane precursor.

To address this, researchers have developed flow chemistry methods for the synthesis of BCP derivatives. Flow photochemistry, in particular, has enabled the kilogram-scale production of key BCP intermediates within a short timeframe. For example, the photochemical addition of propellane to diacetyl in a flow reactor has been successfully implemented to produce large quantities of a diketone precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This diacid is a versatile starting material for a wide range of BCP-containing building blocks, including alcohols, amines, and amino acids. These advances in large-scale synthesis are crucial for making BCP derivatives readily available for drug development programs.

Sustainability and Green Chemistry Approaches

In line with the growing emphasis on sustainable and environmentally friendly chemical processes, researchers are developing greener methods for the synthesis of BCP derivatives. These approaches aim to minimize waste, reduce the use of hazardous reagents, and employ renewable resources.

One promising strategy involves the use of visible-light-driven, metal- and additive-free multicomponent reactions. nih.gov By leveraging the formation of electron donor-acceptor (EDA) complexes, it is possible to construct C-C and C-S bonds on the BCP scaffold in a single step under mild conditions. This method avoids the need for transition metal catalysts and harsh reagents, making it a more sustainable alternative to traditional synthetic routes. Additionally, the development of scalable continuous-flow synthesis further enhances the green credentials of this approach. These sustainable methods are not only environmentally beneficial but also offer a more efficient and cost-effective way to produce valuable BCP building blocks.

Bioorthogonal Chemistry and Bioconjugation

A burgeoning area of research is the application of BCP derivatives in bioorthogonal chemistry and bioconjugation. Bioorthogonal reactions are chemical transformations that can occur in living systems without interfering with native biochemical processes. These reactions are invaluable tools for labeling and tracking biomolecules in their natural environment.

Recent studies have focused on the synthesis of BCP-derived building blocks suitable for "click chemistry," a cornerstone of bioorthogonal chemistry. enamine.netacs.org Specifically, researchers have developed methods to synthesize BCP-containing azides and terminal alkynes. acs.org These functional groups can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole linkages. enamine.net The incorporation of the rigid BCP scaffold into these "clickable" molecules offers a way to introduce a three-dimensional, non-aromatic component into bioconjugates, potentially influencing their properties and interactions. enamine.net While direct applications of Bicyclo[1.1.1]pentane-1,3-diol in this context are still emerging, its potential as a precursor to these functionalized BCP derivatives positions it as a valuable starting point for the development of novel bioorthogonal probes and bioconjugation reagents.

Q & A

Q. How do strain energy and bridgehead geometry influence the reactivity of bicyclo[1.1.1]pentane derivatives in cycloadditions?

  • Theoretical and Experimental Analysis : The bicyclic strain (~30 kcal/mol) drives [2π+2σ] cycloadditions with alkenes. For example, photochemical (4+2) cycloadditions with imines () exploit BCP’s electron-deficient bridgehead carbons .
  • Comparative Data : BCP’s reactivity exceeds less-strained analogs (e.g., cubane or bicyclo[2.2.2]octane), as quantified by reaction rates and activation barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.